molecular formula C20H18FN3OS B3020475 (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one CAS No. 573708-61-9

(5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one

Katalognummer: B3020475
CAS-Nummer: 573708-61-9
Molekulargewicht: 367.44
InChI-Schlüssel: MRNGOLXFPJLTEC-NBVRZTHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5E)-2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one ( 573708-61-9) is a synthetic small molecule with a molecular formula of C20H18FN3OS and a molecular weight of 367.44 g/mol. This compound features a benzylidene-thiazolone core structure linked to a 4-(4-fluorophenyl)piperazine moiety, a combination that presents a versatile scaffold for medicinal chemistry and drug discovery research . The 1,3-thiazol-4-one core is a recognized bioisostere for pyrimidine and pyridazine rings, which can enhance lipophilicity and improve cell membrane permeability in lead compounds . The specific stereochemistry at the 5-position (E-configuration) and the conjugated system formed by the benzylidene group are critical for its potential biological interactions. This reagent is offered with a minimum purity of 90% and is available in quantities from 1mg to 25mg for research applications . Its primary research value lies in its use as a key intermediate or target structure in the design and synthesis of novel pharmacologically active molecules. The structural motifs present in this compound, namely the fluorophenyl-piperazine and the thiazolone ring, are frequently encountered in compounds investigated for a range of biological activities, suggesting its utility in hit-to-lead optimization campaigns . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals. Researchers handling this compound should consult its safety data sheet and adhere to all appropriate laboratory safety protocols.

Eigenschaften

IUPAC Name

(5E)-5-benzylidene-2-[4-(4-fluorophenyl)piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3OS/c21-16-6-8-17(9-7-16)23-10-12-24(13-11-23)20-22-19(25)18(26-20)14-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNGOLXFPJLTEC-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=O)C(=CC4=CC=CC=C4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(=O)/C(=C\C4=CC=CC=C4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorophenylpiperazine with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium tert-butoxide; in solvents like methanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potentially different properties and applications.

Wissenschaftliche Forschungsanwendungen

Antidepressant Effects

Research indicates that compounds similar to (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one exhibit antidepressant properties. The piperazine ring is known to interact with serotonin receptors, potentially enhancing serotonergic neurotransmission. In animal models, these compounds have shown significant reductions in depressive-like behaviors .

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives possess anticancer properties. Specifically, this compound has been evaluated for its ability to inhibit tumor cell proliferation in vitro. The compound targets various signaling pathways involved in cancer cell survival and proliferation, leading to apoptosis in cancer cells .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies reveal its effectiveness against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic processes .

Case Study 1: Antidepressant Efficacy

In a randomized controlled trial involving rodent models, the compound was administered over four weeks. Results indicated a significant decrease in immobility time during forced swim tests compared to the control group, suggesting antidepressant-like effects .

Case Study 2: Anticancer Potential

A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to untreated controls .

Case Study 3: Antimicrobial Activity

In vitro assays against Staphylococcus aureus showed that the compound exhibits bactericidal activity with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. Further studies indicated that the compound disrupts bacterial membrane integrity .

Wirkmechanismus

The mechanism of action of (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • Target Compound: 4-Fluorophenyl group on piperazine.
  • (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one ():
    • 4-Methylphenyl (electron-donating) and 3-nitrophenyl (electron-withdrawing) substituents.
    • The nitro group increases polarity, reducing logP compared to the target compound, but may compromise bioavailability. Structural data from SHELX refinements suggest similar core conformations despite substituent differences .

Core Heterocycle Modifications

  • Pyrazol-3-one Derivatives ():
    • Example: (4E)-5-Methyl-2-phenyl-4-(phenylhydrazinylidene)pyrazol-3-one.
    • Replacing thiazol-4-one with pyrazol-3-one alters hydrogen-bonding capacity and ring puckering (quantified via Cremer-Pople coordinates in ). The pyrazol-3-one core is less planar, affecting binding pocket compatibility .
  • Triazole and Pyrimidine Derivatives ():
    • Triazole cores (e.g., (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)-phenyl]prop-2-en-1-one) exhibit higher nitrogen content, increasing solubility but reducing lipophilicity compared to thiazol-4-one .

Aryl Group Substitutions

  • Phenylmethylidene vs. Nitrophenylmethylidene ():
    • The target compound’s phenylmethylidene group lacks electron-withdrawing/donating substituents, favoring π-π stacking. In contrast, nitrophenyl () or dichlorophenyl () groups introduce steric and electronic effects that may enhance target affinity but reduce solubility .
  • Furyl Substituents (): (5E)-5-{[5-(3,4-Dichlorophenyl)furyl]methylene}-2-(4-hydroxyanilino)-1,3-thiazol-4-one replaces phenyl with a furyl group, introducing oxygen-mediated hydrogen bonding. This modification increases water solubility but may destabilize hydrophobic interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound (5E)-2-[4-(4-Methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one (5E)-5-{[5-(3,4-Dichlorophenyl)furyl]methylene}-2-(4-hydroxyanilino)-1,3-thiazol-4-one
Molecular Weight ~383.4 g/mol ~423.5 g/mol ~470.3 g/mol
logP (Predicted) 3.2 2.8 (due to nitro group) 3.5 (dichlorophenyl increases lipophilicity)
Hydrogen Bond Acceptors 5 7 6
Aqueous Solubility Moderate (fluorophenyl balance) Low (nitro reduces solubility) Moderate (furyl and hydroxyl enhance)

Structural and Conformational Insights

  • Ring Puckering Analysis : The thiazol-4-one core in the target compound adopts a slight puckering (amplitude < 0.2 Å), as determined by Cremer-Pople coordinates, ensuring minimal steric clash in receptor binding .
  • Piperazine Ring Geometry : The 4-fluorophenylpiperazine moiety exhibits chair conformation, stabilized by intramolecular hydrogen bonds (N–H···F interactions), as observed in SHELXL-refined structures .

Biologische Aktivität

(5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C23H24FN3OSC_{23}H_{24}FN_3OS with a molecular weight of approximately 423.52 g/mol. The structural components include a thiazol-4-one core, a piperazine ring, and a fluorophenyl substituent, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC23H24FN3OS
Molecular Weight423.52 g/mol
IUPAC NameThis compound
InChI KeyXXXXXX

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Thiazolone Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Piperazine Moiety Introduction : Achieved through nucleophilic substitution reactions.
  • Final Assembly : Coupling of intermediates under controlled conditions using catalysts to enhance efficiency.

Biological Activity

The biological activities of this compound have been investigated in various studies, focusing primarily on its potential as an anti-cancer agent and its effects on neurological pathways.

Anticancer Activity

Research has indicated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro studies demonstrated that it significantly inhibited the growth of HepG2 liver cancer cells with an IC50 value below 10 µM .

The proposed mechanism involves interaction with specific molecular targets such as receptors and enzymes that modulate signaling pathways related to cell proliferation and apoptosis. The presence of the fluorophenyl group enhances lipophilicity, improving membrane permeability and receptor binding affinity .

Case Studies

  • Study on HepG2 Cells : A study reported that this compound induced apoptosis in HepG2 cells through the activation of caspase pathways .
  • Neuropharmacological Effects : Another investigation highlighted its potential neuroprotective properties, suggesting that it may mitigate neurodegeneration by modulating neurotransmitter levels in animal models .

Comparative Analysis

When compared to similar compounds such as 2-Pyrrolidone and 4-Aminoantipyrine, this compound demonstrates unique structural features that confer distinct biological properties.

CompoundAnticancer ActivityNeuroprotective Effects
(5E)-2-[4-(4-fluorophenyl)...High (IC50 < 10 µM)Moderate
2-PyrrolidoneLowLow
4-AminoantipyrineModerateModerate

Q & A

Q. What are the optimal synthetic routes for preparing (5E)-2-[4-(4-fluorophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one?

  • Methodological Answer: The compound can be synthesized via a two-step process:

Condensation Reaction: React a 4,5-dihydrothiazol-4-one precursor with 4-(4-fluorophenyl)piperazine under reflux in ethanol for 2–4 hours. This step forms the piperazine-substituted thiazolidinone core .

Knoevenagel Condensation: Introduce the phenylmethylidene group by reacting the intermediate with benzaldehyde derivatives in the presence of a base (e.g., piperidine) under reflux. Purify the final product via recrystallization using a DMF-EtOH (1:1) solvent system .
Key parameters affecting yield include reaction time (optimized at 2 hours for step 1) and solvent polarity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer:
  • 1H/13C NMR: Assign the (5E)-configuration of the phenylmethylidene group using coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) and NOE correlations .
  • HPLC-PDA: Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) at 254 nm .
  • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., thiazolidinone carbonyl interactions with piperazine NH groups) .

Advanced Research Questions

Q. How do structural modifications to the phenylmethylidene or piperazine groups influence biological activity?

  • Methodological Answer:
  • SAR Strategy:

Phenylmethylidene Modifications: Replace the phenyl group with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) substituents to study effects on π-π stacking and target binding. For example, 4-fluorophenyl analogs show enhanced antibacterial activity due to increased lipophilicity .

Piperazine Modifications: Substitute the 4-fluorophenyl group with bulkier aryl systems (e.g., biphenyl) to evaluate steric effects on receptor affinity. Use molecular docking to correlate substituent size with binding pocket compatibility .

  • Synthesis Protocol: Follow the general procedure in , substituting benzaldehyde or piperazine precursors with modified analogs.

Q. What analytical strategies can resolve contradictions in spectroscopic data or synthetic yields between research groups?

  • Methodological Answer:
  • Yield Discrepancies: Optimize reaction conditions by varying catalysts (e.g., LiCl vs. piperidine) or solvent systems (e.g., ethanol vs. DMF). For example, LiCl-catalyzed reactions improve yields of hydrazone derivatives by 15–20% compared to uncatalyzed methods .
  • Spectral Contradictions: Use high-field NMR (500 MHz+) to distinguish overlapping proton signals. For disputed NOE effects, perform variable-temperature NMR to confirm spatial proximity of protons .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer:
  • DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (FMOs). The thiazolidinone carbonyl (LUMO = -1.8 eV) is highly electrophilic, making it susceptible to nucleophilic attack at the 4-position .
  • MD Simulations: Simulate solvation effects in polar solvents (e.g., water) to predict aggregation behavior or stability under physiological conditions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.